4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline
Overview
Description
4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline is a chemical compound that features a triazole ring, an aniline group, and an ethoxy linker
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
It is suggested that similar compounds inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
It is known that similar compounds can affect the pathways involved in cell proliferation and apoptosis .
Pharmacokinetics
The compound’s molecular weight (174202 g/mol) and other physical properties such as boiling point (4021±470 °C at 760 mmHg) and melting point (124 °C) suggest that it may have reasonable bioavailability .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities against cancer cell lines, with ic50 values ranging from 156 to 239 µM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline typically involves the reaction of 4-chloroaniline with 2-(1H-1,2,4-triazol-1-yl)ethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethoxy group containing the triazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline can undergo several types of chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Nitrosoaniline or nitroaniline derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Nitroaniline or sulfonated aniline derivatives.
Scientific Research Applications
4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)aniline: Lacks the ethoxy linker but retains the triazole and aniline groups.
2-(1H-1,2,4-triazol-1-yl)ethanol: Contains the triazole ring and ethoxy group but lacks the aniline moiety.
1,2,4-Triazole derivatives: A broad class of compounds with various substitutions on the triazole ring.
Uniqueness
4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline is unique due to the presence of both the triazole ring and the aniline group connected by an ethoxy linker. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of various biologically active compounds .
Properties
IUPAC Name |
4-[2-(1,2,4-triazol-1-yl)ethoxy]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-9-1-3-10(4-2-9)15-6-5-14-8-12-7-13-14/h1-4,7-8H,5-6,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHNOJMFXHRVEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCN2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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